5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a 4-chlorophenyl group at position 5 and a 2-furylmethyl substituent at position 1. These structural motifs influence its electronic properties, solubility, and bioactivity, making it a candidate for comparative analysis with analogs.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h1-9H,10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQSQZMLDGECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base, which is then cyclized with pyrimidine derivatives under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven differences are summarized below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound likely enhances electrophilicity compared to methoxy or hydroxybenzoyl substituents (e.g., 6a). This could reduce HOMO energy, affecting redox activity .
- Furyl vs.
- Fluorinated Analogs: Compound 2o (1-(2,3,4-trifluorophenyl)) exhibits strong hydrogen bonding with Arg98 in PPO enzymes, suggesting that halogen substituents enhance target affinity . The target compound’s 4-ClPh group may mimic this behavior but with reduced electronegativity.
Electronic Structure and Reactivity
Frontier molecular orbital (FMO) analysis reveals critical insights:
- HOMO Localization: In compound 2o (), the HOMO is localized on the pyrido[2,3-d]pyrimidine ring, enhancing electron donation to FAD in PPO enzymes. In contrast, analogs with HOMO on benzene rings (e.g., compound B in ) show weaker binding . The target compound’s HOMO is likely centered on the pyrido core, favoring similar interactions.
- HOMO-LUMO Gaps: Derivatives like 6a–d () exhibit ΔE values of 3.9–4.1 eV, typical for conjugated heterocycles. The target compound’s chloro and furyl groups may narrow this gap, increasing reactivity .
Bioactivity and Molecular Interactions
- Herbicidal Activity: Compound 2o () inhibits Nicotiana tabacum PPO via π-π interactions (5.9–6.0 Å) with FAD and hydrogen bonds (2.3–4.3 Å). The target compound’s 4-ClPh group may engage in similar π-stacking, but its lack of fluorine substituents could reduce H-bond strength .
- Antimicrobial Potential: Thieno[2,3-d]pyrimidine analogs () show moderate activity against P. aeruginosa (MIC < streptomycin). The furylmethyl group in the target compound may enhance membrane penetration compared to bulkier substituents .
- The target compound’s simpler furylmethyl substituent might improve binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
